(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylpiperidine moiety linked to a triazole ring, which is further substituted with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzylpiperidine core This can be achieved through the reaction of benzyl chloride with piperidine under suitable conditions
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzylpiperidine moiety can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: : Reduction reactions can be performed on the triazole ring or the fluorophenyl group.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group or the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Benzaldehyde, benzoic acid, and their derivatives.
Reduction: : Reduced triazole derivatives and fluorophenyl derivatives.
Substitution: : Substituted benzylpiperidine, triazole, and fluorophenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the benzylpiperidine and triazole rings. Similar compounds might include other benzylpiperidine derivatives or triazole-based molecules. the combination of these features in this particular compound sets it apart and may confer unique properties and applications.
List of Similar Compounds
4-Benzylpiperidine
1-(2-Fluorophenyl)-1H-1,2,3-triazole
Benzylpiperidine derivatives
Fluorophenyl derivatives
Properties
CAS No. |
1291834-12-2 |
---|---|
Molecular Formula |
C21H22FN5O |
Molecular Weight |
379.439 |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C21H22FN5O/c22-17-8-4-5-9-18(17)23-20-19(24-26-25-20)21(28)27-12-10-16(11-13-27)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,23,24,25,26) |
InChI Key |
JSMWCGJNSMYYST-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
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